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molecular formula C10H10ClN3O B1218296 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 31409-32-2

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1218296
M. Wt: 223.66 g/mol
InChI Key: PXINDYJACXPZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04946856

Procedure details

1-(4-chlorobenzoyl)-4-ethylsemicarbazide (23.7 g, 9.81×10-2 mole) and 1 molar aqueous NaOH (118 ml, 1.18×10-1 mole) were stirred and warmed to reflux. After refluxing 23 hours, heating was discontinued and the reaction was acidified by the dropwise addition of 1 molar aqueous hydrochloric acid (130 ml, 1.30×10-1 mole). A colorless solid formed as the reaction was acidified and, after cooling in an ice bath, this was collected by filtration. Crystallization from isopropanol gave colorless spars: 18.2 g (83%), mp 188°-189°.
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][NH:9][C:10]([NH:12][CH2:13][CH3:14])=[O:11])=O)=[CH:4][CH:3]=1.[OH-].[Na+].Cl>>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2[N:12]([CH2:13][CH3:14])[C:10](=[O:11])[NH:9][N:8]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NNC(=O)NCC)C=C1
Name
Quantity
118 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
A colorless solid formed as the reaction
TEMPERATURE
Type
TEMPERATURE
Details
after cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
this was collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropanol
CUSTOM
Type
CUSTOM
Details
gave colorless spars

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N(C(NN1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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